ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate
Description
Ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate is a heterocyclic compound featuring an imidazole ring substituted with an amino group and an ester group
Properties
IUPAC Name |
ethyl 5-amino-1-(2-methylphenyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-12(14)16(8-15-11)10-7-5-4-6-9(10)2/h4-8H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUVGIASCOPJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=CC=CC=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate typically involves the condensation of 2-methylphenylhydrazine with ethyl 2-cyanoacetate, followed by cyclization and subsequent functional group modifications. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-phenyl-1H-imidazole-4-carboxylate
- Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate
- Ethyl 5-amino-1-(2-chlorophenyl)-1H-imidazole-4-carboxylate
Uniqueness
Ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .
Biological Activity
Ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The structure features an imidazole ring, which is known for its role in various biological processes. The presence of the amino group and the 2-methylphenyl substituent contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition may lead to reduced production of pro-inflammatory cytokines, thus exerting anti-inflammatory effects.
- Receptor Modulation : Similar compounds have demonstrated the ability to modulate receptor activity, particularly those involved in cancer and immune responses. This compound may interact with receptors such as PD-1/PD-L1, influencing immune cell activation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.020 |
| Bacillus subtilis | 0.025 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-Cancer Activity
In vitro studies have shown that this compound may inhibit cancer cell proliferation. The compound was tested on various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The following table summarizes its effectiveness:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
These findings indicate a promising potential for this compound in cancer therapy.
Study on Immune Modulation
A recent study evaluated the effects of this compound on mouse splenocytes. The results showed that at a concentration of 100 nM, the compound could enhance immune cell proliferation by approximately 92%, indicating its potential as an immunomodulatory agent .
Research on Antiviral Activity
Another investigation focused on the antiviral properties of this compound against HIV. This compound was found to disrupt HIV integrase interactions with LEDGF/p75, achieving over 50% inhibition at certain concentrations, which suggests its potential utility in antiviral therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
